molecular formula C14H17NO3 B8796283 Methyl 1-benzyl-1,2,5,6-tetrahydro-4-hydroxynicotinate CAS No. 97692-42-7

Methyl 1-benzyl-1,2,5,6-tetrahydro-4-hydroxynicotinate

Cat. No. B8796283
CAS RN: 97692-42-7
M. Wt: 247.29 g/mol
InChI Key: NIOZGZNXEHVZNI-UHFFFAOYSA-N
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Patent
US07855294B2

Procedure details

0.82 g of imidazole and 0.72 g of tert-butyldimethylchlorosilane were added to N,N-dimethylformamide (10 mL) solution of 1.0 g of methyl 1-benzyl-4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, and stirred at room temperature for 0.5 hours, and then methanol was added thereto. The reaction solution was diluted with ethyl acetate, washed with water and saturated saline water in that order, dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was dissolved in 30 mL of diethyl ether, and with cooling with ice, 0.30 g of lithiumaluminium hydride was added thereto, and stirred at that temperature for 1.5 hours, and then methanol was added thereto. The reaction solution was diluted with ethyl acetate, then washed with water and saturated saline water in that order, dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure. High-polarity side products were removed from the resulting residue through silica gel column chromatography (chloroform/methanol=10/1), and the residue was dissolved in 10 mL of N,N-dimethylformamide, and 0.41 g of imidazole and 0.72 g of tert-butyldimethylchlorosilane were added thereto, and stirred at room temperature for 10 minutes. Water was added to the reaction solution, and diluted with ethyl acetate. Then, this was washed with water and saturated saline water in that order, dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure. The residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=10/1 to 4/1) to obtain 566 mg of the entitled compound as a pale yellow oily substance.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].CN(C)C=O.[CH2:19]([N:26]1[CH2:31][CH2:30][C:29]([OH:32])=[C:28]([C:33](OC)=[O:34])[CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(OCC)(=O)C.CO>[CH2:19]([N:26]1[CH2:31][CH2:30][C:29](=[O:32])[CH:28]([CH2:33][O:34][Si:10]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12])[CH2:27]1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.72 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(=C(CC1)O)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 30 mL of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice, 0.30 g of lithiumaluminium hydride
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at that temperature for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
methanol was added
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
High-polarity side products were removed from the resulting residue through silica gel column chromatography (chloroform/methanol=10/1)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 mL of N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
0.41 g of imidazole and 0.72 g of tert-butyldimethylchlorosilane were added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Water was added to the reaction solution
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
Then, this was washed with water and saturated saline water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (hexane/ethyl acetate=10/1 to 4/1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)CO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 566 mg
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.